molecular formula C20H18FNO2S B2734245 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide CAS No. 1351585-27-7

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide

Cat. No.: B2734245
CAS No.: 1351585-27-7
M. Wt: 355.43
InChI Key: SCJGMJBKSAALBO-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a naphthalene ring system linked to a 4-fluorophenylthioether group via an acetamide linker featuring a hydroxyethyl spacer. The naphthalene moiety is a privileged structure in pharmacology, known for its ability to engage in hydrophobic interactions and π-π stacking within enzyme binding pockets . The inclusion of a fluorine atom on the phenyl ring is a common strategy in lead optimization to influence the molecule's electronic properties, metabolic stability, and membrane permeability. The thioether and secondary alcohol functional groups provide potential sites for hydrogen bonding and coordination with biological targets. While the specific biological profile of this compound requires empirical determination, its molecular architecture suggests potential as an intermediate or scaffold for developing inhibitors for enzymes like tyrosinase, given that both naphthalene-containing and fluorophenyl-containing analogs have been explored in this context. Researchers may utilize this compound as a building block for the synthesis of more complex molecules or as a probe for investigating structure-activity relationships in the development of new therapeutic agents.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2S/c21-15-8-10-16(11-9-15)25-13-20(24)22-12-19(23)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJGMJBKSAALBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a fluorophenyl group, a thioether linkage, and an acetamide group, suggests various pharmacological applications, particularly in the fields of analgesics and anti-inflammatory agents. This article reviews the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FNO2SC_{20}H_{18}FNO_2S, with a molecular weight of 355.4 g/mol. The presence of the fluorine atom enhances metabolic stability and binding interactions with biological targets, distinguishing it from similar compounds lacking this substitution .

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown efficacy in modulating inflammatory pathways. The thioether linkage may enhance interactions with inflammatory mediators.
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, likely due to modulation of pain pathways influenced by the compound's unique structure.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-((4-chlorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamideChlorine instead of fluorineDifferent pharmacokinetic profile
2-((4-bromophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamideBromine instead of fluorineVarying metabolic stability
2-((4-methylphenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamideMethyl group instead of halogenAltered electronic properties

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups like fluorine significantly enhances the biological activity of compounds in this class. The thioether moiety is also critical for maintaining activity, as it influences both solubility and interaction with biological targets .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that thio-derived compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds showed IC50 values indicating effective inhibition of cell proliferation, suggesting that this compound could have similar effects .
  • Animal Models : Preliminary studies in animal models have indicated potential analgesic effects when administered at specific dosages. These findings warrant further investigation into the mechanisms underlying its action and its therapeutic window.
  • Comparative Efficacy : Comparative studies with established analgesics and anti-inflammatory drugs have shown that compounds with similar structural features can exhibit comparable or superior efficacy, particularly in pain management scenarios .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is needed to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Investigating how this compound interacts at the molecular level with specific biological targets.
  • Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with structural similarities to 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for developing new analgesics or anti-inflammatory agents. The specific interactions with biological targets are still under investigation, but the compound's ability to modulate pain pathways is promising.

Antimicrobial Activity

Preliminary studies on structurally related compounds have shown significant antimicrobial properties. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests that this compound could also possess antimicrobial efficacy.

Antitumor Activity

The compound's structural features may confer antitumor activity. Similar compounds have shown enhanced cytotoxic effects against various cancer cell lines, including HT29 colon cancer cells. Modifications in the phenyl and naphthalene groups have been linked to increased growth inhibition, indicating that this compound could be explored for its potential in cancer therapy.

Antimicrobial Evaluation

In an in vitro study, derivatives similar to this compound were evaluated for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, paving the way for further exploration of this compound's potential.

Cytotoxicity Assays

Another study assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that the structural components of this compound could similarly influence its antitumor properties.

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Chemical Reactions Analysis

Oxidation of the Thioether Linkage

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation alters the compound’s electronic properties and biological interactions.

Reaction TypeReagents/ConditionsProductImpact on Bioactivity
Sulfoxide FormationMild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>)Sulfoxide derivativeIncreased polarity; potential modulation of receptor binding.
Sulfone FormationStrong oxidants (e.g., m-CPBA)Sulfone derivativeEnhanced metabolic stability and altered pharmacokinetics.

Hydrolysis of the Acetamide Group

The acetamide functional group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for understanding metabolic pathways.

Conditions :

  • Acidic : HCl/H<sub>2</sub>O at reflux → Carboxylic acid + 2-amino-2-(naphthalen-1-yl)ethanol.

  • Basic : NaOH/EtOH → Sodium carboxylate + amine byproduct.

Implications :
Hydrolysis products may retain biological activity, as seen in analogs where the carboxylic acid derivative exhibits anti-inflammatory effects.

Substitution at the Fluorophenyl Ring

The fluorine atom at the para position can be replaced via nucleophilic aromatic substitution (NAS), enabling structural diversification.

SubstituentConditionsOutcomeBiological Relevance
ChlorineCl<sup>-</sup>, Cu catalyst4-chlorophenyl analogImproved binding to ENT1/ENT2 transporters .
MethoxyNaOMe, DMF4-methoxyphenyl analogReduced metabolic stability but enhanced solubility .

Key Finding :
Halogen substituents (F, Cl) enhance interactions with hydrophobic pockets in biological targets, as demonstrated in structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution on the Naphthalene System

The naphthalene moiety undergoes electrophilic substitution (e.g., nitration, sulfonation), primarily at the 2-, 4-, or 6-positions.

ReactionReagentsProductApplications
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-naphthalene derivativePrecursor for amino derivatives in drug design.
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>Brominated analogUsed in radiolabeling studies for pharmacokinetic tracking.

Biological Interactions and Reactivity

The compound’s interactions with equilibrative nucleoside transporters (ENT1/ENT2) are influenced by its substituents. Data from SAR studies reveal:

Analog StructureENT1 Inhibition (IC<sub>50</sub>)ENT2 Inhibition (IC<sub>50</sub>)Key Structural Feature
4-Fluorophenyl (parent)0.8 µM1.2 µMFluorine enhances binding via electrostatic interactions .
4-Chlorophenyl1.1 µM2.5 µMChlorine increases hydrophobicity but reduces selectivity .
Naphthalene → BenzeneInactiveInactiveNaphthalene is essential for hydrophobic pocket fitting .

Conjugation Reactions

The hydroxyl group on the ethyl chain participates in conjugation reactions, such as:

  • Esterification : Reacts with acyl chlorides to form esters, improving membrane permeability.

  • Glycosylation : Links to sugar moieties for targeted drug delivery systems.

Comparison with Similar Compounds

2-{[1-(4-Fluorophenyl)-1H-Imidazol-2-yl]sulfanyl}-N-(1-Naphthyl)acetamide ()

  • Structural Differences : The 4-fluorophenyl group is part of an imidazole ring, and the naphthyl group is directly attached to the acetamide nitrogen.
  • The lack of a hydroxyethyl spacer reduces conformational flexibility.
  • Key Data: Not explicitly provided, but imidazole-containing analogs often exhibit enhanced metabolic stability compared to thioethers.

N-(2-(2-Chlorophenyl)-4-Oxothiazolidin-3-yl)-2-((3-(4-Fluorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)thio)acetamide (AJ5d) ()

  • Structural Differences: Incorporates a quinazolinone core and a thiazolidinone ring. The 4-fluorophenyl group is part of the quinazolinone system.
  • The chlorine atom increases lipophilicity (higher logP) compared to the hydroxyl group in the target compound.

2-{[4-(4-Fluorophenyl)-6-(1-Naphthyl)pyrimidin-2-yl]thio}-N-(3-Methylphenyl)acetamide (2h) ()

  • Structural Differences : Contains a pyrimidine ring substituted with 4-fluorophenyl and naphthyl groups. The acetamide nitrogen is linked to a 3-methylphenyl group.
  • The methyl group on the phenyl ring increases steric hindrance.
  • Key Data : Yield = 55%; melting point = 145–147°C .

N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)acetamide ()

  • Structural Differences : Branched acetamide structure with cyclohexyl and propyl groups. The 4-fluorophenyl is directly attached to the central carbon.
  • Functional Implications : The cyclohexyl group introduces significant hydrophobicity, while the propyl chain may reduce solubility. The absence of a thioether or naphthyl group limits aromatic interactions.
  • Key Data : Yield = 81%; melting point = 150–152°C; logP (estimated) ~3.5 .

2-((5-((4-Chlorophenoxy)methyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)thio)-N-(Naphthalen-1-yl)acetamide ()

  • Structural Differences: Features a triazole ring with a chlorophenoxy substituent. The naphthyl group is directly linked to the acetamide nitrogen.
  • The chlorophenoxy group increases electronegativity and logP compared to the hydroxyethyl group.
  • Key Data: CAS 332948-45-5; commercial availability noted .

Comparative Analysis Table

Compound Key Structural Features Physicochemical Properties Functional Implications
Target Compound 4-Fluorophenylthio, hydroxyethyl-naphthyl Moderate logP, hydrogen bonding Balance of hydrophilicity/lipophilicity
2h (Pyrimidine analog, ) Pyrimidine core, 4-fluorophenyl, naphthyl High melting point (145–147°C) Enhanced π-π stacking
AJ5d (Quinazolinone analog, ) Quinazolinone, thiazolidinone, chlorine Higher logP, rigid structure Kinase inhibition potential
N-Cyclohexyl analog () Cyclohexyl, propyl, 4-fluorophenyl High logP (~3.5), low solubility Hydrophobic interactions
Triazole analog () Triazole, chlorophenoxy, naphthyl High logP, metabolic stability Hydrogen bonding, enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling a thiol-containing intermediate (e.g., 4-fluorothiophenol) with a chloroacetamide derivative. For example, analogous compounds were synthesized via nucleophilic substitution in dichloromethane using triethylamine as a base at 273 K, followed by extraction and crystallization from toluene . Optimization may focus on solvent choice (polar aprotic solvents for better reactivity), temperature control to minimize side reactions, and stoichiometric ratios of reactants.
  • Key Considerations : Purity of intermediates, monitoring via TLC/HPLC, and recrystallization conditions (e.g., slow evaporation for single-crystal growth) are critical .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL is standard for resolving dihedral angles and hydrogen-bonding networks. For instance, related acetamides exhibited dihedral angles of ~60° between aromatic rings and N–H···O hydrogen bonds stabilizing crystal packing .
  • Data Interpretation : Compare bond lengths/angles with literature values (e.g., Allen et al., 1987) to validate structural accuracy. Discrepancies may arise from disordered solvent molecules or refinement artifacts .

Q. What spectroscopic techniques are most effective for confirming the molecular structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding in 4-fluorophenyl groups, naphthalene proton splitting patterns) .
  • FT-IR : Confirm amide C=O (~1650 cm⁻¹) and hydroxyl O–H (~3300 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity or physicochemical properties?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, fluorinated analogs often enhance metabolic stability and bioavailability compared to chlorinated derivatives due to reduced oxidative metabolism . Computational tools (e.g., DFT, molecular docking) can predict electronic effects (e.g., fluorine’s electronegativity altering π-π stacking) .
  • Experimental Validation : Test solubility, logP, and in vitro assays (e.g., enzyme inhibition). Contradictions may arise between predicted and observed activities due to unaccounted steric effects .

Q. What strategies are effective for resolving data contradictions between computational predictions and experimental results in crystallography or pharmacology?

  • Case Study : If SC-XRD reveals unexpected dihedral angles (e.g., 70° vs. predicted 50°), re-examine refinement parameters (e.g., thermal displacement, hydrogen atom placement) using SHELXL . For pharmacological discrepancies, validate assay conditions (e.g., buffer pH, cell line variability) or re-optimize docking force fields .
  • Tools : Cross-validate with alternative techniques (e.g., neutron diffraction for hydrogen positions, isothermal titration calorimetry for binding affinity) .

Q. How can this compound’s potential as a therapeutic agent (e.g., anti-inflammatory, antiviral) be evaluated in preclinical models?

  • Methodology :

  • In Vitro Screening : Assess inhibition of targets like cyclooxygenase-2 (COX-2) or viral polymerases using enzyme-linked immunosorbent assays (ELISA) .
  • In Vivo Models : Test pharmacokinetics (PK) in rodents, focusing on bioavailability and metabolite profiling. For example, naphthalene-containing analogs showed improved blood-brain barrier penetration in neuroinflammation models .
    • Challenges : Address low aqueous solubility via formulation strategies (e.g., PEGylation, nanoemulsions) .

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